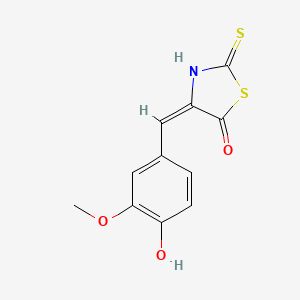

4-((4-Hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-5-one

Beschreibung

4-((4-Hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-5-one is a rhodanine-derived thiazolidinone compound characterized by a 4-hydroxy-3-methoxy-substituted benzylidene group at the 5-position of the thiazolidinone core. The 4-hydroxy-3-methoxyphenyl substituent introduces hydrogen-bonding capacity and electron-donating effects, which influence both physicochemical properties and biological interactions. Its synthesis typically involves condensation reactions between thiosemicarbazides and carbonyl compounds under acidic conditions, as seen in analogous rhodanine derivatives .

Eigenschaften

IUPAC Name |

(4E)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S2/c1-15-9-5-6(2-3-8(9)13)4-7-10(14)17-11(16)12-7/h2-5,13H,1H3,(H,12,16)/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMICVZBDWKUOJX-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)SC(=S)N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/2\C(=O)SC(=S)N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-5-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently cyclizes to form the thiazolidinone ring. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-((4-Hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-5-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The thioxo group can be reduced to a thiol or thioether.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include quinone derivatives, thiol or thioether compounds, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The presence of the thiazolidinone moiety is believed to contribute significantly to its cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G0/G1 phase.

- Case Studies : In vitro studies have shown that it exhibits significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

- Bacterial Inhibition : It demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Mechanism : The antimicrobial action is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The structure of 4-((4-Hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-5-one plays a crucial role in its biological activities. Modifications at specific positions on the thiazolidinone ring or the phenolic substituents can enhance or diminish its potency:

| Modification | Effect on Activity |

|---|---|

| Methoxy group at position 3 | Increases anticancer activity |

| Hydroxyl group at position 4 | Enhances solubility and bioavailability |

| Substituents on phenyl rings | Alter selectivity towards different cancer types |

Therapeutic Applications

Given its diverse biological activities, this compound has potential therapeutic applications in:

- Cancer Treatment : As a lead compound for developing novel anticancer drugs.

- Infectious Diseases : As an antimicrobial agent against resistant bacterial strains.

- Combination Therapy : It may be used in combination with existing therapies to enhance efficacy and reduce side effects.

Wirkmechanismus

The mechanism by which 4-((4-Hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-5-one exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to the inhibition or modulation of their activity. Pathways involved in these interactions include oxidative stress response and inflammatory signaling.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Benzylidene Group

The benzylidene substituent at the 5-position of the thiazolidinone ring is a critical determinant of molecular properties. Key structural analogs include:

Key Observations :

- Hydroxy vs. Methoxy Groups: The 4-hydroxy-3-methoxy substitution in the target compound enables both hydrogen bonding (via -OH) and moderate electron donation (via -OCH3), contrasting with purely electron-donating (e.g., 4-dimethylamino in ) or sterically bulky groups (e.g., 3-chloro-4-methylphenyl in ).

- Stereochemistry: The E/Z configuration of the benzylidene group affects molecular planarity and crystal packing. For example, E-isomers (e.g., ) exhibit distinct dihedral angles between the benzylidene and thiazolidinone rings compared to Z-isomers .

Physicochemical and Spectral Properties

Solubility and Crystallization

- The target compound forms a methanol monosolvate , whereas analogs like (5Z)-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one crystallize as methanol hemisolvates . Solvate composition impacts solubility; dimethylsulfoxide (DMSO) solvates (e.g., ) generally enhance solubility in polar aprotic solvents.

Spectral Data

- 1H-NMR: The methylene protons adjacent to the thiazolidinone sulfur resonate at δ 4.13–4.41, with shifts influenced by substituent electronic effects. For example, electron-withdrawing groups (e.g., nitro) deshield protons, while electron-donating groups (e.g., methoxy) cause upfield shifts .

- UV-Vis: Compounds with extended conjugation (e.g., 4-dimethylamino substitution in ) exhibit absorption maxima at longer wavelengths (λmax ~450 nm) compared to the target compound (λmax ~380 nm).

Crystallographic Analysis

- Crystal structures resolved via SHELX and ORTEP reveal that the thiazolidinone ring adopts a non-planar conformation. The dihedral angle between the benzylidene and thiazolidinone rings ranges from 5° to 15°, depending on substituent steric effects . Hydrogen-bonding networks involving the hydroxyl group (e.g., O-H···S=C interactions in ) stabilize the crystal lattice.

Biologische Aktivität

The compound 4-((4-Hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-5-one , commonly referred to as a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are recognized for their potential as therapeutic agents, exhibiting properties that span across various pharmacological domains including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The molecular structure of 4-((4-Hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-5-one can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C12H11N1O3S1 |

| Molecular Weight | 239.29 g/mol |

| IUPAC Name | 4-((4-Hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-5-one |

This compound features a thiazolidine ring system which is crucial for its biological activity. The presence of the 4-hydroxy-3-methoxyphenyl group is particularly significant as it may enhance the compound's interaction with biological targets.

Antioxidant Activity

Research indicates that thiazolidinone derivatives possess significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells. A study demonstrated that modifications in the thiazolidinone structure could enhance antioxidant activity, suggesting that 4-((4-Hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-5-one may exhibit similar effects .

Anticancer Activity

Thiazolidinones have been reported to exhibit anticancer properties through various mechanisms including induction of apoptosis in cancer cells. For instance, studies have shown that certain thiazolidinone derivatives can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7 by triggering both intrinsic and extrinsic apoptotic pathways .

Case Study: In one study, a series of thiazolidinone derivatives were synthesized and tested for their cytotoxic effects on cancer cells. The results indicated that compounds with specific substitutions on the thiazolidine ring showed enhanced anticancer activity compared to unsubstituted analogs .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinones has also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic efficacy in inflammatory diseases. The structural modifications in thiazolidinones can significantly influence their anti-inflammatory effects .

Antimicrobial Activity

Thiazolidinone derivatives have shown promising antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. In vitro studies have demonstrated that 4-((4-Hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-5-one exhibits broad-spectrum antimicrobial activity .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is highly dependent on their chemical structure. Modifications at specific positions on the thiazolidine ring can lead to enhanced or diminished activity. For example:

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group at C4 | Enhances antioxidant and anticancer activity |

| Methoxy Group | Improves solubility and bioavailability |

| Thio Group | Contributes to antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.